molecular formula C19H20O4 B14327119 6-Methoxy-6-oxo-5,5-diphenylhexanoic acid

6-Methoxy-6-oxo-5,5-diphenylhexanoic acid

Cat. No.: B14327119
M. Wt: 312.4 g/mol
InChI Key: QCICYMWKKGTOHN-UHFFFAOYSA-N
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Description

6-Methoxy-6-oxo-5,5-diphenylhexanoic acid is an organic compound characterized by the presence of methoxy, oxo, and diphenyl groups attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-6-oxo-5,5-diphenylhexanoic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are critical factors in achieving efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-6-oxo-5,5-diphenylhexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Methoxy-6-oxo-5,5-diphenylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Methoxy-6-oxo-5,5-diphenylhexanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and oxo groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate biological processes and pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-6-oxo-5,5-diphenylhexanoic acid is unique due to the presence of both methoxy and diphenyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

6-methoxy-6-oxo-5,5-diphenylhexanoic acid

InChI

InChI=1S/C19H20O4/c1-23-18(22)19(14-8-13-17(20)21,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12H,8,13-14H2,1H3,(H,20,21)

InChI Key

QCICYMWKKGTOHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCC(=O)O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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